N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the benzothiazole ring.
The major products formed from these reactions include substituted benzothiazoles and benzoxazoles, which have significant biological activities .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity and are synthesized using similar methods.
2-aminobenzothiazoles: These derivatives are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Benzothiazole-2-yl-quinazolin-4-ones: These compounds have shown potent antibacterial activity and are used in the development of new antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-7-5-6-14(10-16)22-24-19-8-3-4-9-20(19)28-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHZQQNTILCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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